4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Description
Propriétés
IUPAC Name |
5-methyl-2-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPOVXNYRVOVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249151-01-6 | |
| Record name | 4-(5-methyl-1,3-thiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves constructing the thiazole ring substituted at position 5 with a methyl group, followed by attachment or incorporation of the piperidine moiety at the 4-position of the thiazole ring. The approaches commonly use:
- Formation of the thiazole ring via cyclization reactions involving α-brominated ketones or thioamide intermediates.
- Functionalization of piperidine, often protected or as a carbamate derivative, to facilitate coupling.
- Use of brominating agents such as N-bromosuccinimide (NBS) for α-bromination.
- Employing bases like triethylamine for ring closure and substitution steps.
Stepwise Preparation Method (Based on Literature Synthesis)
A representative four-step synthetic route adapted from a 2009 study involves:
| Step | Reaction Description | Reagents/Conditions | Intermediate/Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Isoxazole ring formation | Oxime chloride + acetyl acetone, base (triethylamine), dichloromethane | Isoxazole intermediate (Compound 1) | Literature procedure with modifications |
| 2 | α-Bromination of acetyl group | N-bromosuccinimide (NBS), solvent unspecified | α-Bromo ketone (Compound 2) | Trace polybrominated derivatives possible |
| 3 | Thiazole ring formation | Reflux with 4-thiocarbamoylpiperidine-1-carboxylic acid tert-butyl ester | 4-[4-(3-aryl-5-methylisoxazol-4-yl)thiazol-2-yl]piperidine hydrobromide salt (Compound 3) | Boc protecting group removed in situ by hydrobromide |
| 4 | Deprotection and final modifications | Hydrobromide formed in situ, amine group free for further functionalization | Target compound or derivatives | Moderate to good yields; suitable for further derivatization |
This route emphasizes the use of protected piperidine derivatives to control reactivity and facilitate ring formation. The hydrobromide salt formation helps in deprotection and isolation of the piperidine-thiazole intermediate.
Alternative Preparation via Thioamide and Ester Condensation
Another approach involves condensation of piperidine carbothioamide with methyl esters of substituted dioxobutyric acids, followed by cyclization to form thiazole derivatives:
| Step | Reaction Description | Reagents/Conditions | Intermediate/Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Preparation of 1-piperidinecarbothioamide | Condensation of piperidine with ethyl isothiocyanatidocarbonate, ester hydrolysis | Piperidine carbothioamide (Compound 4b) | 73% yield reported for related analogs |
| 2 | Condensation with methyl esters | Reaction of carbothioamide with 3-chloro-4-furan/thiophen-2-yl-2,4-dioxobutyric acid methyl esters | Methyl esters of thiazole intermediates (Compounds 9b,c) | Reflux in methanol, isolated by filtration |
| 3 | Cyclization with hydrazine hydrate | Reflux in ethanol with hydrazine hydrate | Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives (Compound 10b) | 78–87% yields for related compounds |
Though this method focuses on thiazolo[4,5-d]pyridazinones, the key step involving condensation of piperidine carbothioamide with α-bromo or chloro-substituted esters is relevant for preparing piperidine-substituted thiazoles.
Patented Process for Thiazolylmethyl Piperidine Derivatives
A patent discloses novel processes for preparing 1,3-thiazol-5-ylmethyl derivatives with piperidine moieties, highlighting:
- Use of thiazol-5-yl-methanol compounds reacted with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of bases and solvents to form carbamate intermediates.
- Protection and deprotection strategies for amine groups on piperidine rings using acid salts or carbamate protecting groups.
- Isolation of crystalline intermediates such as tert-butyl carbamates of piperidine derivatives.
- Process optimization for solid dispersions with pharmaceutically acceptable carriers.
This patent emphasizes scalable and industrially viable routes with improved yields and purity, suitable for pharmaceutical applications.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Reaction Type | Intermediate | Yield Range | Notes |
|---|---|---|---|---|---|
| Four-step isoxazole/thiazole synthesis | Oxime chloride, NBS, 4-thiocarbamoylpiperidine tert-butyl ester | Isoxazole formation, α-bromination, thiazole ring closure | Piperidine hydrobromide salt | Moderate to good | Protecting group removal in situ |
| Thioamide + methyl ester condensation | Piperidine carbothioamide, methyl esters of dioxobutyric acids | Condensation, cyclization with hydrazine hydrate | Thiazolo[4,5-d]pyridazin-4(5H)-one analogs | 73–87% | Reflux in methanol/ethanol |
| Haloformate reaction with thiazolylmethanol | Alkyl/aryl haloformates, bases, solvents | Carbamate formation, protection/deprotection | Carbamate-protected piperidine derivatives | Not specified | Patent-protected, industrial scale |
Research Findings and Considerations
- The use of N-bromosuccinimide (NBS) is effective for α-bromination, but care must be taken to avoid polybromination side products.
- Protecting groups such as tert-butyl carbamate (Boc) on piperidine amines facilitate selective reactions and are conveniently removed under acidic conditions formed in situ.
- The condensation of carbothioamides with α-halo esters is a versatile method to form thiazole rings with piperidine substitution.
- Hydrazine hydrate reflux is a common step for cyclization to fused thiazole derivatives, indicating the robustness of this reagent in ring closure.
- Patented processes focus on improving purity, scalability, and isolation of crystalline intermediates, which are critical for pharmaceutical development.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Applications De Recherche Scientifique
4-(5-Methyl-1,3-thiazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Substituent Effects on Thiazole-Piperidine Derivatives
A key structural analog is 4-(5-bromo-1,3-thiazol-2-yl)piperidine (EN300-1696810), where the methyl group is replaced with bromine. This substitution alters electronic properties and reactivity:
- Methyl vs. Bromine: The bromine atom increases molecular weight (247.10 g/mol vs. However, the methyl group improves lipophilicity (logP ≈ 2.1), favoring blood-brain barrier penetration .
| Compound | Molecular Formula | Mol. Wt. (g/mol) | CAS No./ID | Key Feature |
|---|---|---|---|---|
| 4-(5-Methyl-1,3-thiazol-2-yl)piperidine | C9H14N2S | 182.28 | Not provided | Lipophilic, CNS-targeted |
| 4-(5-Bromo-1,3-thiazol-2-yl)piperidine | C8H11BrN2S | 247.10 | EN300-1696810 | Reactive for further synthesis |
Piperidine-Oxadiazole Hybrids
Ceperognastat (INN List 132) features a 5-methyl-1,2,4-oxadiazole substituent instead of thiazole. Key differences include:
- Thiazole vs. Oxadiazole : Thiazole’s sulfur atom enhances π-π stacking, while oxadiazole’s nitrogen-rich structure improves metabolic stability. Ceperognastat’s fluorinated thiazole and acetamide groups confer selectivity for protease targets, contrasting with the simpler methyl-thiazole-piperidine scaffold .
Anticancer and Cytotoxic Activity
- Ligand L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) shows moderate cytotoxicity (IC50 ~11.65 µM) against MDA-MB-231 breast cancer cells. In contrast, thiazole-piperidine derivatives are untested in this context but may leverage similar hydrogen-bonding interactions with ATPase domains, as seen in Zika virus NS3 helicase inhibition (dock score: -9.111) .
Enzyme Inhibition
- COX/LOX Inhibition: Thiazole derivatives like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) inhibit COX-1/COX-2 non-selectively (IC50 ~9 µM). The piperidine-thiazole scaffold could mimic this activity if substituted with polar groups, though direct evidence is lacking .
Pharmacological and Structural Insights
- Receptor Targeting : While SB-224289 (a furoindole-piperidine-thiazole hybrid) antagonizes 5-HT1B receptors, the simpler piperidine-thiazole structure may lack the steric bulk required for high-affinity receptor binding. Substituent optimization (e.g., adding methoxy or methyl groups) could enhance selectivity .
Activité Biologique
4-(5-Methyl-1,3-thiazol-2-yl)piperidine is a compound that combines a piperidine ring with a thiazole moiety, which has attracted significant attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₂S, with a molecular weight of approximately 156.21 g/mol. The compound's structure allows for various chemical interactions that are pivotal in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these kinases, the compound may induce apoptosis in cancer cells, disrupting their proliferation .
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in drug development .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A431 (epidermoid carcinoma). The IC50 values indicate potent activity, suggesting its potential as an antitumor agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-pyridinyl)piperidine | Contains a pyridine instead of thiazole | Different biological activity profile |
| N-(5-bromo-1,3-thiazol-2-yl)piperidine | Bromine substitution on thiazole | Enhanced reactivity |
| 2-Amino-N-(thiazol-2-yl)acetamide | Similar thiazole structure | Simpler amide linkage |
The unique methyl substitution on the thiazole ring in this compound contributes to its distinct biological profile and enhances its specificity towards certain molecular targets.
Case Studies
Research has documented various case studies highlighting the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of human cancer cells .
- Antimicrobial Efficacy : Another study reported significant reductions in bacterial counts when treated with this compound in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(5-Methyl-1,3-thiazol-2-yl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with a piperidine derivative. For example, nucleophilic substitution or cycloaddition reactions under reflux with catalysts like Pd/C or acidic/basic conditions are common . Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMF or THF). Side products, such as incomplete ring closure or over-substitution, can be minimized via thin-layer chromatography (TLC) monitoring .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Analytical characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm for thiazole) and aliphatic piperidine signals (δ 1.5–3.5 ppm). Integration ratios confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₃N₂S: 181.0804).
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Storage recommendations:
- Temperature : –20°C under inert gas (N₂/Ar).
- Solubility : DMSO or ethanol solutions are stable for ≤1 week at 4°C.
- Decomposition Risks : Hydrolysis of the thiazole ring may occur under strongly acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution reactions. For example:
- Reaction Path Search : Quantum chemical software (e.g., Gaussian) models intermediates in thiazole-piperidine coupling, identifying energy barriers for nucleophilic attack .
- Machine Learning : Training datasets of similar heterocyclic reactions can predict optimal catalysts (e.g., Pd vs. Cu) or solvent systems .
Q. How should researchers address contradictory biological activity data in studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from:
- Assay Conditions : Variations in pH, serum protein binding, or cell line sensitivity (e.g., Gram-positive vs. Gram-negative bacteria) .
- Structural Isomerism : Thiazole tautomerism (e.g., 2- vs. 4-substitution) alters binding affinity. Validate via X-ray crystallography or NOESY NMR .
- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from assay noise .
Q. What strategies enhance the compound’s utility as a molecular probe in enzyme interaction studies?
- Methodological Answer :
- Isotopic Labeling : Incorporate ¹³C or ¹⁵N at the piperidine ring to track binding via isotope-edited FTIR or NMR .
- Fluorescent Tagging : Introduce a dansyl group at the thiazole’s methyl position for fluorescence polarization assays .
- Docking Simulations : AutoDock Vina predicts binding pockets in target enzymes (e.g., cytochrome P450), guiding mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
